molecular formula C11H13BrN2 B8608499 (5-bromo-1H-indole-2-ylmethyl)-dimethyl amine

(5-bromo-1H-indole-2-ylmethyl)-dimethyl amine

Cat. No. B8608499
M. Wt: 253.14 g/mol
InChI Key: STDQJZPMXUDION-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

5-Bromo-1H-indole-2-carboxylic acid dimethylamide (1.34 g, 5.00 mmol) was taken in anhydrous THF (50 mL) (suspension), and cooled to −20° C. A solution of lithium aluminium hydride (1.0 M solution in THF, 10.0 mL, 10.0 mmol) was added dropwise at −20° C. over a period of 15 minutes under nitrogen, and allowed to warm to 10° C.; stirring was continued at 10° C. for 1 hour. The reaction mixture was carefully quenched with aq. saturated ammonium chloride solution (10 mL). The reaction mixture was diluted with ethyl acetate (150 mL). The organic phase was separated, washed with water (100 mL), then brine (100 mL), and dried over anhydrous Na2SO4. Solvent was evaporated, to give (5-bromo-1H-indole-2-ylmethyl)-dimethyl amine as an off-white solid. Yield: 1.27 g (crude).
Name
5-Bromo-1H-indole-2-carboxylic acid dimethylamide
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([Br:14])=[CH:9][CH:8]=2)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Br:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[NH:6][C:5]([CH2:3][N:2]([CH3:15])[CH3:1])=[CH:13]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
5-Bromo-1H-indole-2-carboxylic acid dimethylamide
Quantity
1.34 g
Type
reactant
Smiles
CN(C(=O)C=1NC2=CC=C(C=C2C1)Br)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 10° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture was carefully quenched with aq. saturated ammonium chloride solution (10 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), and dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C=C(NC2=CC1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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